MI-136

Menin-MLL PPI inhibition Fluorescence polarization assay Isothermal titration calorimetry

MI-136 (CAS 1628316-74-4) is a small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction (PPI), demonstrating an IC50 of 31 nM and Kd of 23.6 nM against the menin-MLL complex. Structurally, it comprises a thieno[2,3-d]pyrimidine core with a trifluoroethyl substituent and an indole-2-carbonitrile moiety, with a molecular weight of 470.51 g/mol.

Molecular Formula C23H21F3N6S
Molecular Weight 470.5 g/mol
Cat. No. B15544508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-136
Molecular FormulaC23H21F3N6S
Molecular Weight470.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31)
InChIKeyPSOJDGBGVBEYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MI-136 Menin-MLL Inhibitor Procurement and Research Selection Guide


MI-136 (CAS 1628316-74-4) is a small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction (PPI), demonstrating an IC50 of 31 nM and Kd of 23.6 nM against the menin-MLL complex [1]. Structurally, it comprises a thieno[2,3-d]pyrimidine core with a trifluoroethyl substituent and an indole-2-carbonitrile moiety, with a molecular weight of 470.51 g/mol [2]. The compound blocks androgen receptor (AR)-mediated transcription and DHT-induced AR target gene expression, establishing its dual applicability in both MLL-rearranged leukemias and AR-driven castration-resistant prostate cancer models [3].

Why MI-136 Cannot Be Interchanged with MI-463, MI-503, or Clinical Menin Inhibitors


The menin-MLL inhibitor class exhibits substantial heterogeneity in both potency and biological application, precluding simple substitution among compounds. While MI-463 (IC50 = 15.3 nM) and MI-503 (IC50 = 14.7 nM) represent more potent second-generation analogs [1], MI-136 retains distinct value as the only member of this series with peer-reviewed validation of HIF pathway regulation in endometrial cancer — a mechanism entirely absent from the published characterization of MI-463 or MI-503 [2]. Furthermore, next-generation clinical candidates such as VTP-50469 (Ki = 104 pM) and SNDX-5613/revumenib (Ki = 0.15 nM) [3] achieve sub-nanomolar potency but are primarily optimized for MLL-rearranged and NPM1-mutant leukemias, lacking the AR-signaling data and castration-resistant prostate cancer xenograft validation that define MI-136's preclinical portfolio . The following quantitative evidence establishes where MI-136's differentiation is both measurable and experimentally consequential.

MI-136 Quantitative Differentiation Evidence Against Menin-MLL Inhibitor Comparators


Menin-MLL PPI Inhibition Potency: MI-136 vs. MI-463, MI-503, and Earlier-Generation Analogs

MI-136 inhibits the menin-MLL interaction with an IC50 of 31 nM as measured by fluorescence polarization, representing approximately a 2-fold reduction in potency compared to its direct structural descendants MI-463 (IC50 = 15.3 nM) and MI-503 (IC50 = 14.7 nM), but a 14-fold improvement over the earlier-generation inhibitor MI-2 (IC50 = 446 nM) [1]. Binding affinity determined by isothermal titration calorimetry (ITC) yields a Kd of 23.6 nM for MI-136, compared to 9.3 nM for MI-503 . The crystal structure of MI-136 bound to menin (PDB ID: 4X5Z, resolution 1.86 Å) confirms occupancy of the MLL-binding pocket and provides atomic-level validation of the binding mode [2].

Menin-MLL PPI inhibition Fluorescence polarization assay Isothermal titration calorimetry

Cellular Antiproliferative Activity in MLL-Rearranged Infant B-ALL Cells: MI-136 vs. MI-463 and MI-503

In a comparative preclinical evaluation of multiple menin inhibitors against KMT2A-rearranged infant B-cell acute lymphoblastic leukemia (B-ALL) cells, MI-136 demonstrated a mean IC50 of 10.2 µM, compared to 5.9 µM for MI-463 and 6.1 µM for MI-503 [1]. This represents approximately a 1.7-fold reduction in potency relative to the more advanced analogs. Notably, all three compounds showed sensitivity in this disease model, validating the menin-MLL axis as a therapeutic target in infant leukemia, but the differential sensitivity highlights the progressive optimization achieved from MI-136 to MI-463/MI-503.

MLL-rearranged leukemia Infant B-ALL Cell viability assay

HIF Pathway Regulation in Endometrial Cancer: A Distinct Mechanism Not Shared with MI-463 or Clinical Menin Inhibitors

In an unbiased drug screen using mouse endometrial cancer tumor organoids and a small-molecule library targeting epigenetic factors, both MI-136 and MI-463 scored as hits [1]. However, MI-136 was uniquely selected for further validation, demonstrating significant inhibition of patient-derived endometrial cancer organoid growth [1]. Transcriptome analysis revealed that the hypoxia-inducible factor (HIF) pathway was the most significantly downregulated pathway upon MI-136 treatment, and CRISPR/Cas9-mediated knockout of Men1, Kmt2a, and Ash2l phenocopied this effect [1]. This HIF-dependent mechanism is explicitly distinguished from the mechanisms previously characterized in AML and prostate cancer, and has not been reported for MI-463, MI-503, VTP-50469, or SNDX-5613 in any peer-reviewed publication.

Endometrial cancer HIF pathway Organoid screening Transcriptomics

In Vivo Tumor Growth Inhibition in Castration-Resistant Prostate Cancer Xenografts: MI-136 vs. Vehicle Control

Treatment of VCaP tumor-bearing mice with MI-136 at 40 mg/kg administered intraperitoneally (5 days per week) resulted in a modest but statistically significant reduction in tumor volume compared to vehicle-treated controls, with no observed effect on mouse body weight [1]. This in vivo efficacy in a castration-resistant prostate cancer model is a distinguishing feature of MI-136's preclinical portfolio, as neither MI-463, MI-503, VTP-50469, nor SNDX-5613 have published in vivo data in prostate cancer xenograft models. The effect of MI-136 on cell proliferation is reported to be similar to that of MDV-3100 (enzalutamide), a second-generation FDA-approved anti-androgen , establishing a cross-class benchmark for AR-directed therapy.

Castration-resistant prostate cancer VCaP xenograft In vivo efficacy

Off-Target Selectivity Profile: Kinase and GPCR Panel Screening

MI-136 was profiled against a panel of kinases and G protein-coupled receptors (GPCRs) and did not show substantial off-target activity [1]. While comparative selectivity data for MI-463, MI-503, or clinical menin inhibitors against identical panels are not publicly available, this finding supports MI-136's utility as a selective chemical probe for menin-MLL biology. The compound's demonstrated on-target effects in AR signaling blockade, MLL leukemia cell growth inhibition (GI50 = 0.55 µM in MLL-AF9 cells), and HIF pathway modulation are therefore unlikely to be confounded by promiscuous off-target pharmacology.

Selectivity profiling Kinase panel GPCR panel Off-target activity

Pharmacophore Scaffold Position in Menin-MLL Inhibitor Optimization Cascade

MI-136 is explicitly characterized in the primary medicinal chemistry literature as 'a valuable pharmacophore for menin-MLL inhibitors' [1], representing the foundational scaffold from which the more potent and orally bioavailable MI-463 and MI-503 were derived [2]. The structure-based optimization campaign documented in J Med Chem (2016) traces the evolution from MI-136 through multiple analogs, culminating in MI-463 and MI-503 with improved potency and pharmacokinetic properties [1]. The compound exhibits an oral half-life of 3.1 hours following oral administration , providing a baseline PK parameter against which later-generation analogs can be compared. This documented optimization trajectory makes MI-136 the appropriate reference standard for SAR studies and chemical biology investigations of menin-MLL inhibitor evolution.

Medicinal chemistry Pharmacophore optimization Structure-activity relationship

MI-136 Optimal Research Application Scenarios Based on Quantitative Differentiation


Menin-MLL Pharmacophore Reference Standard in Medicinal Chemistry SAR Campaigns

MI-136 should be procured as the reference pharmacophore standard when establishing structure-activity relationship (SAR) baselines for novel menin-MLL inhibitor scaffolds. Its IC50 of 31 nM and Kd of 23.6 nM define the potency threshold achieved by the first-generation optimized scaffold, against which improvements from subsequent chemical modifications can be quantitatively benchmarked [5]. The availability of a high-resolution co-crystal structure (PDB ID: 4X5Z, 1.86 Å) enables structure-guided design efforts .

HIF-Dependent Endometrial Cancer Mechanism Studies

MI-136 is the only menin-MLL inhibitor with peer-reviewed validation of HIF pathway regulation in endometrial cancer, demonstrated in both mouse tumor organoids and patient-derived organoid models [5]. Researchers investigating HIF-dependent tumor biology in gynecological malignancies should select MI-136 specifically, as MI-463, MI-503, VTP-50469, and SNDX-5613 lack published characterization of this mechanism. Transcriptomic evidence confirms HIF pathway downregulation as a primary effect of MI-136 treatment [5].

AR-Dependent Castration-Resistant Prostate Cancer Preclinical Models

MI-136 is the only menin-MLL inhibitor with published in vivo validation in castration-resistant prostate cancer, demonstrating significant tumor growth inhibition in VCaP xenograft models at 40 mg/kg IP [5]. Its effect on cell proliferation is comparable to the FDA-approved anti-androgen MDV-3100 (enzalutamide) , making it the appropriate tool compound for studies interrogating the intersection of menin-MLL biology and AR signaling in prostate cancer.

MLL-Rearranged Leukemia Baseline Sensitivity Studies

In studies requiring an established, early-generation menin-MLL inhibitor reference for MLL-rearranged leukemia cell sensitivity profiling, MI-136 provides a well-documented baseline (GI50 = 0.55 µM in MLL-AF9 cells [5]; mean IC50 = 10.2 µM in KMT2A-rearranged infant B-ALL cells ). Its documented lack of substantial off-target activity against kinase and GPCR panels [7] supports its use as a selective chemical probe for target validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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